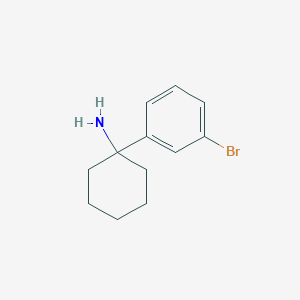
Methyl 4-(4-oxopiperidin-1-yl)butanoate
Descripción general
Descripción
Methyl 4-(4-oxopiperidin-1-yl)butanoate: is a chemical compound with the molecular formula C10H17NO3 and a molecular weight of 199.25 g/mol. It is a derivative of piperidinone and is commonly used in various scientific research applications, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through the reaction of 4-oxopiperidine with methyl 4-bromobutanoate in the presence of a base such as potassium carbonate.
Industrial Production Methods: On an industrial scale, the compound is typically produced through a multi-step synthesis process involving the reaction of piperidine derivatives with appropriate esters under controlled conditions.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, alcohols, and halides can be used in substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms such as alcohols or amines.
Substitution: Substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions. Biology: It serves as a precursor in the synthesis of biologically active molecules and in the study of biological processes. Medicine: The compound is investigated for its potential therapeutic applications, including its use in drug development. Industry: It is utilized in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism by which Methyl 4-(4-oxopiperidin-1-yl)butanoate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its biological and chemical effects.
Comparación Con Compuestos Similares
Piperidine derivatives: Other piperidine-based compounds with similar structures and properties.
Esters of piperidinone: Compounds with similar ester functionalities.
Uniqueness: Methyl 4-(4-oxopiperidin-1-yl)butanoate is unique in its specific structural features and its applications in various fields. Its versatility and reactivity make it a valuable compound in scientific research and industrial applications.
Propiedades
IUPAC Name |
methyl 4-(4-oxopiperidin-1-yl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-14-10(13)3-2-6-11-7-4-9(12)5-8-11/h2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSSOBYZLFQUGCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCN1CCC(=O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate](/img/structure/B1517725.png)
![4-[4-(1-aminoethyl)-5-methyl-1H-pyrazol-1-yl]benzonitrile](/img/structure/B1517727.png)
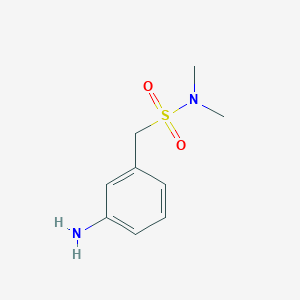

![6-[Ethyl(propan-2-yl)amino]pyridine-3-carboxylic acid](/img/structure/B1517731.png)
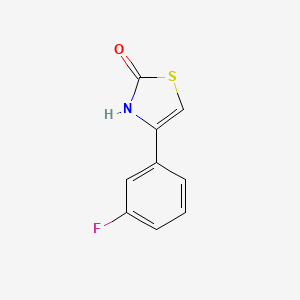
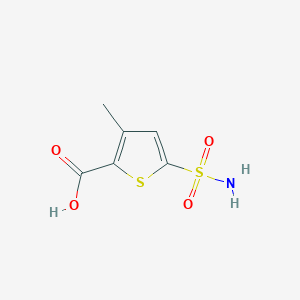
![5-amino-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B1517735.png)
![1-[3-(ethoxycarbonyl)piperidine-1-carbonyl]-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B1517736.png)
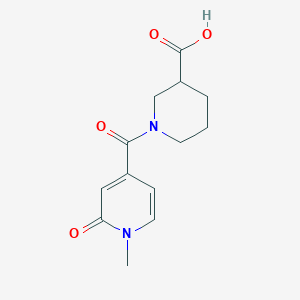
![5-[4-Chloro-2-(trifluoromethyl)phenyl]thiophene-2-carbaldehyde](/img/structure/B1517744.png)
![3-[(4-Bromobenzenesulfonyl)methyl]furan-2-carboxylic acid](/img/structure/B1517746.png)
![[1-(3-Methylphenyl)cyclopentyl]methanamine](/img/structure/B1517747.png)
